molecular formula C9H12ClNO2S B1471214 tert-butyl N-(2-chlorothiophen-3-yl)carbamate CAS No. 1781900-10-4

tert-butyl N-(2-chlorothiophen-3-yl)carbamate

Cat. No.: B1471214
CAS No.: 1781900-10-4
M. Wt: 233.72 g/mol
InChI Key: JFQYVXVFXLHMNC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chlorothiophen-3-yl)carbamate is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl N-(2-chlorothiophen-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a 2-chlorothiophen-3-yl group . Its molecular formula is C9H12ClNO2SC_9H_{12}ClNO_2S. The presence of the chlorine atom and the thiophene ring enhances its interaction with biological targets, potentially increasing its efficacy against specific pathogens or cancer cell lines.

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.
  • Receptor Interaction : It has been suggested that the compound may bind to receptors associated with disease processes, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Compounds containing thiophene rings are often explored for their pharmacological properties, including:

  • Bacterial Inhibition : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Fungal Activity : The compound's effectiveness against fungal pathogens has also been noted, making it a candidate for further investigation in antifungal therapies.

Anticancer Potential

The anticancer properties of this compound are under exploration:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
  • Anticancer Evaluation :
    • In a comparative study involving multiple compounds with similar structures, this compound showed promising results in reducing cell viability in breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Tert-butyl (5-chlorothiophen-2-yl)carbamateC9H12ClNO2SC_9H_{12}ClNO_2SChlorine at a different position on thiophene
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamateC11H13ClN2O3C_{11}H_{13}ClN_2O_3Contains pyridine instead of thiophene
Tert-butyl N-(2,3-dihydroxypropyl)carbamateC9H19NO3C_9H_{19}NO_3Hydroxyl groups instead of halogen

Properties

IUPAC Name

tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQYVXVFXLHMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.